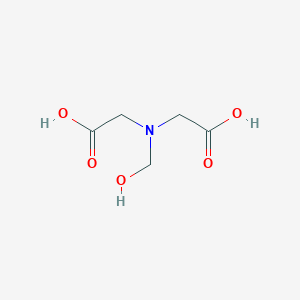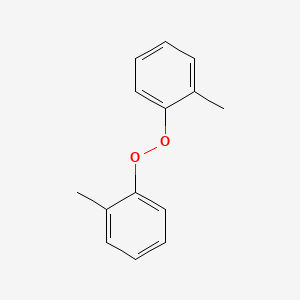
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with phenyl and pyridyl substituents. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization with suitable reagents to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound has been investigated for its potential therapeutic applications in these areas.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but without the phenyl and pyridyl substituents.
2-Phenylquinazolinone: A derivative with a phenyl group at the 2-position.
2-Pyridylquinazolinone: A derivative with a pyridyl group at the 2-position.
Uniqueness
4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- is unique due to the presence of both phenyl and pyridyl substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved interactions with molecular targets and increased therapeutic potential compared to similar compounds.
特性
CAS番号 |
36184-25-5 |
|---|---|
分子式 |
C19H13N3O |
分子量 |
299.3 g/mol |
IUPAC名 |
3-phenyl-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H |
InChIキー |
JXTAUCLELMDVBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


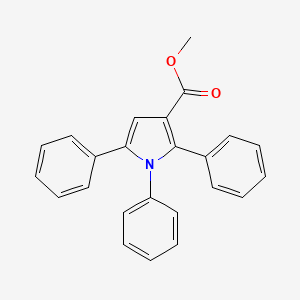
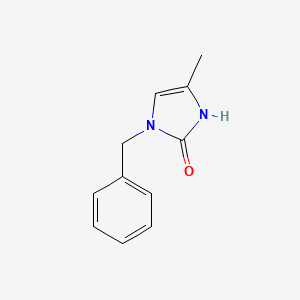
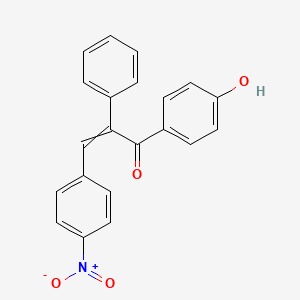

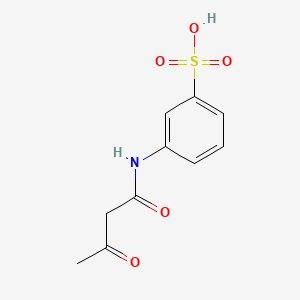
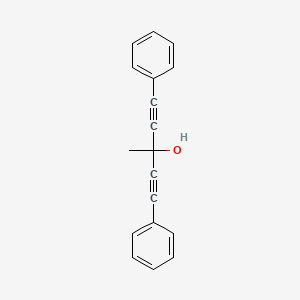
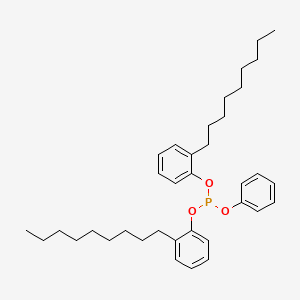

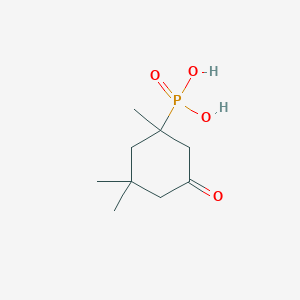
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
